D-mannonate -

D-mannonate

Catalog Number: EVT-1569072
CAS Number:
Molecular Formula: C6H11O7-
Molecular Weight: 195.15 g/mol
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Product Introduction

Description
D-mannonate is the D-enantiomer of mannonate. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-mannonic acid.
Overview

D-mannonate is a sugar acid derived from D-mannose, classified as an aldohexose. It plays a significant role in various biochemical pathways, particularly in the metabolism of carbohydrates. D-mannonate is recognized for its potential applications in biochemistry and biotechnology, especially concerning enzymatic reactions and metabolic engineering.

Source and Classification

D-mannonate can be sourced from natural processes involving the oxidation of D-mannose or through specific enzymatic reactions. It belongs to the class of sugar acids, which are organic compounds containing a carboxylic acid group and derived from sugars. D-mannonate specifically is categorized under d-aldonic acids, which are formed by the oxidation of the aldehyde group of aldoses to a carboxylic acid.

Synthesis Analysis

Methods and Technical Details

D-mannonate can be synthesized through various methods, including:

  1. Oxidation of D-Mannose: This method involves the enzymatic oxidation of D-mannose using specific oxidoreductases, such as D-mannose dehydrogenase, which converts D-mannose into D-mannonate.
  2. Dehydration Reaction: The enzyme mannonate dehydratase catalyzes the dehydration of D-mannonate to produce 2-keto-3-deoxy-D-mannonate. This reaction typically occurs under physiological conditions and can be monitored using spectrophotometric methods to quantify product formation .

Technical Details

The synthesis often requires careful control of pH and temperature to optimize enzyme activity. For instance, studies have shown that mannonate dehydratase exhibits optimal activity at pH 7.5 and temperatures around 37 °C .

Molecular Structure Analysis

Structure and Data

D-mannonate has a molecular formula of C6H12O7 and a molar mass of approximately 194.16 g/mol. The structure consists of a six-carbon backbone with hydroxyl groups on carbons 2, 3, 4, and 5, along with a carboxylic acid group at carbon 1.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze the chemical shifts associated with different carbon atoms in D-mannonate, providing insights into its conformation in solution .

Chemical Reactions Analysis

Reactions and Technical Details

D-mannonate participates in several key biochemical reactions:

  1. Dehydration: The conversion of D-mannonate to 2-keto-3-deoxy-D-mannonate is catalyzed by mannonate dehydratase. This reaction involves the removal of a water molecule from the substrate.
  2. Phosphorylation: Following dehydration, 2-keto-3-deoxy-D-mannonate can undergo phosphorylation to form phosphorylated intermediates that are crucial for further metabolic pathways.

Technical Details

Kinetic assays have been performed to measure the activity of mannonate dehydratase using spectrophotometric methods . The Michaelis-Menten kinetics model is typically applied to evaluate enzyme efficiency by determining parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity).

Mechanism of Action

Process and Data

The mechanism by which mannonate dehydratase catalyzes the dehydration reaction involves several key residues within its active site:

  • General Base: A tyrosine-arginine dyad abstracts a proton from the hydroxyl group at carbon 2.
  • General Acid: A histidine residue facilitates the departure of the hydroxyl group at carbon 3.

This coordinated action results in the formation of an enol intermediate that subsequently rearranges to yield 2-keto-3-deoxy-D-mannonate .

Data

Experimental data indicate that metal ions such as magnesium play a crucial role in stabilizing enzyme-substrate interactions during the catalytic process .

Physical and Chemical Properties Analysis

Physical Properties

D-mannonate is typically found as a white crystalline solid at room temperature. Its solubility in water is high due to its polar nature, attributed to multiple hydroxyl groups.

Chemical Properties

D-mannonate exhibits acidic properties due to its carboxylic acid functional group, resulting in a pKa value around 4.5. It is stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify D-mannonate concentrations in various solutions .

Applications

Scientific Uses

D-mannonate has several applications in scientific research:

  • Metabolic Engineering: It serves as an intermediate in metabolic pathways that can be engineered for improved production of biofuels or biochemicals.
  • Enzyme Kinetics Studies: The study of mannonate dehydratase provides insights into enzyme mechanisms within the enolase superfamily, contributing to our understanding of carbohydrate metabolism.
  • Biochemical Assays: D-mannonate is utilized in assays for measuring enzyme activities related to carbohydrate metabolism, particularly in studies involving microbial fermentation processes .
Introduction to D-Mannonate

Biochemical Identity and Stereochemical Properties

D-mannonate (C₆H₁₁O₇⁻) is the conjugate base of D-mannonic acid, characterized by the carboxyl group at C1 and hydroxyl group configurations matching D-mannose (2S,3S,4S,5R). Its syn-periplanar conformation positions the C2-H and C3-OH bonds for syn-elimination during dehydration, yielding 2-keto-3-deoxy-D-gluconate (KDG) [5] [9]. This stereoelectronic requirement dictates catalysis by mannonate dehydratases (ManDs), which abstract the C2 proton to initiate dehydration [9].

Structural determinants of enzymatic efficiency:

  • Gram-negative bacteria (e.g., E. coli) feature an insert sequence forming α-helices above the active site. This creates a loop covering the substrate pocket, restricting substrate entry/product release and reducing catalytic efficiency (kcat/KM = 10–10² M⁻¹s⁻¹) [7].
  • Gram-positive bacteria (e.g., Streptococcus suis) lack this insert, enabling wider substrate channels and higher efficiency (kcat/KM = 10³–10⁴ M⁻¹s⁻¹) [2] [7].

Table 1: Functional Diversity of Mannonate Dehydratase (ManD) Subgroup Enzymes

Efficiency Classkcat/KM (M⁻¹s⁻¹)Substrate SpecificityStructural FeaturesExample Organisms
High efficiency10³–10⁴D-mannonate specificOpen active site; no insert loopStreptococcus suis, Novosphingobium aromaticivorans
Low efficiency10–10²D-mannonate and/or D-gluconateInsert loop covering active siteEscherichia coli, Chromohalobacter salexigens
InactiveNo activityMutated catalytic residuesEngineered variants

Catalytic residues are conserved across active ManDs:

  • Tyr-Arg dyad: Abstracts the C2 proton (general base)
  • His212: Protonates the C3-OH (general acid)
  • Mg²⁺-binding triad: Asp210, Glu236, Glu262 stabilize the enolate intermediate [5] [9].

Role in Microbial Metabolism: Uronic Acid Pathways

D-mannonate functions as an intermediate in both canonical and non-canonical routes for uronic acid degradation:

Canonical Glucuronate Isomerase Pathway

In E. coli and Bacillus subtilis, D-glucuronate is metabolized via:

  • Uronate isomerase (UxaC): Converts D-glucuronate → D-fructuronate
  • Tagaturonate reductase (UxaB): Reduces D-fructuronate → D-mannonate
  • ManD (UxuA): Dehydrates D-mannonate → KDG
  • KDG aldolase: Cleaves KDG to pyruvate/glyceraldehyde-3-P [2] [4]

This pathway enables redox-cofactor-neutral fermentation, yielding 1 ATP/net D-glucuronate [4].

Non-Canonical Pathways

  • L-Gulonate catabolism: Chromohalobacter salexigens DSM3043 uses L-gulonate 5-dehydrogenase and D-mannonate 5-dehydrogenase to epimerize L-gulonate to D-mannonate, which ManD dehydrates to KDG. Despite pathway identification, in vivo ManD knockout studies showed no growth defect on L-gulonate, suggesting a cryptic or redundant function [1].
  • Phosphorylative bypass: Lactobacillus suebicus converts mannonate to 6-phosphogluconate via mannonate kinase and 6-phosphomannonate 2-epimerase, diverting flux toward the phosphoketolase pathway. This novel route enables redox-neutral galacturonate fermentation to lactate/acetate at low pH [4].

Table 2: Metabolic Pathways Involving D-Mannonate

Pathway TypeKey EnzymesSubstratesProductsPhysiological Role
Glucuronate isomeraseUxaC, UxaB, UxuA (ManD)D-glucuronatePyruvate + Glyceraldehyde-3-PPrimary carbon catabolism in Enterobacteria
L-Gulonate epimerizationGulDH, RspD, ManDL-gulonateKDGPutative catabolic route in Chromohalobacter
Phosphorylative bypassMannonate kinase, 6-Phosphomannonate epimeraseD-mannonate6-PhosphogluconateRedox-neutral fermentation in Lactobacillus

Historical Discovery and Early Enzymological Studies

D-mannonate’s metabolic significance emerged from 1950s studies of uronic acid catabolism:

  • Ashwell’s foundational work: Identified D-mannonate as an intermediate in E. coli’s glucuronate pathway using isotopic tracers and enzyme assays [2].
  • Dehydratase purification (1960s): E. coli ManD (UxuA) was isolated, showing optimal activity at pH 7.5–8.0 and Mg²⁺ dependence [7]. Early kinetics revealed KM = 0.5 mM for D-mannonate, establishing its high-affinity recognition [3].

Structural biology milestones:

  • 2007: First ManD crystal structure from Novosphingobium aromaticivorans revealed the TIM-barrel fold and catalytic dyad [5].
  • 2009: Streptococcus suis ManD structures (native and substrate-bound) confirmed Mn²⁺ coordination and identified catalytically essential His311/Tyr325 residues through mutagenesis [2].
  • 2012: E. coli ManD structure demonstrated how a 17-residue insert loop reduces catalytic efficiency by narrowing the substrate channel [7].

Evolution of functional annotation:Genome sequencing revealed ManD subgroups within the enolase superfamily (ENS). Functional screening of 43 ENS members showed only 30% were efficient D-mannonate dehydratases; others had gluconate dehydratase activity or were inactive, challenging early assumptions of isofunctionality [5]. This divergence highlighted limitations in homology-based annotation and spurred the "Enzyme Function Initiative" to develop phylogeny-guided functional predictions [9].

Properties

Product Name

D-mannonate

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Synonyms

mannonate

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O

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